1-(4-(bromomethyl)benzyl)-1H-pyrazole chemical properties and structure
1-(4-(bromomethyl)benzyl)-1H-pyrazole chemical properties and structure
High-Performance Electrophilic Scaffold for Medicinal Chemistry [1]
Abstract
1-(4-(bromomethyl)benzyl)-1H-pyrazole (CAS 222720-87-8) serves as a critical electrophilic "warhead" in the synthesis of complex heterocyclic therapeutics.[1] Unlike simple aryl halides used in cross-coupling, this molecule features a highly reactive benzylic bromide moiety linked to a pyrazole pharmacophore.[1] This dual functionality allows it to act as a Lynchpin Scaffold —enabling the convergent synthesis of kinase inhibitors, sGC stimulators, and PROTAC linkers.[1] This guide details its structural properties, a validated 2-step synthesis protocol, and its reactivity profile in drug design.[1]
Chemical Constitution & Properties[1][2][3][4]
This molecule combines a weak base (pyrazole) with a potent electrophile (benzyl bromide).[1] The spatial separation provided by the phenyl ring allows the pyrazole to engage in hydrogen bonding within a receptor pocket while the bromomethyl group facilitates covalent attachment to the rest of the drug molecule.[1]
Physicochemical Data
| Property | Value / Description |
| CAS Number | 222720-87-8 |
| IUPAC Name | 1-[4-(bromomethyl)phenyl]methyl-1H-pyrazole |
| Molecular Formula | |
| Molecular Weight | 251.12 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water |
| Stability | Moisture sensitive (hydrolyzes to benzyl alcohol); Light sensitive |
| SMILES | BrCC1=CC=C(CN2N=CC=C2)C=C1 |
Structural Analysis[1]
-
Pyrazole Ring (
): The nitrogen is alkylated, leaving the nitrogen available as a hydrogen bond acceptor.[1] This is a classic bioisostere for imidazole or pyridine in kinase hinge-binding regions.[1] -
Benzylic Bromide: The
bond is activated by the adjacent aromatic ring, making it more reactive towards nucleophiles ( ) than a primary alkyl bromide.[1]
Synthesis & Manufacturing Protocols
While direct ring formation is possible, the industry-standard route for high-purity synthesis involves the functionalization of a pre-formed scaffold .[1] This approach avoids the handling of highly toxic hydrazine intermediates during the final steps.[1]
Validated Synthesis Route
The synthesis proceeds via two stages: (1)
Step 1: Synthesis of 1-(4-methylbenzyl)-1H-pyrazole
-
Reagents: Pyrazole (1.0 eq), 4-Methylbenzyl chloride (1.05 eq),
(2.0 eq), Acetonitrile ( ).[1] -
Protocol:
-
Dissolve pyrazole in dry
under atmosphere. -
Add anhydrous
and stir for 30 min to deprotonate the pyrazole. -
Add 4-methylbenzyl chloride dropwise.[1]
-
Reflux (
) for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] -
Workup: Filter off inorganic salts. Concentrate filtrate.[1] Redissolve in EtOAc, wash with water and brine.[1] Dry over
.[1] -
Yield: Typically >90% (Oil or low-melting solid).[1]
-
Step 2: Radical Bromination (The Critical Step)
-
Reagents: 1-(4-methylbenzyl)-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq),
or Chlorobenzene.[1] -
Protocol:
-
Dissolve the intermediate from Step 1 in degassed solvent.
-
Add NBS and AIBN.[1]
-
Heat to reflux (
) immediately to initiate the radical chain reaction.[1] -
Stir for 2-4 hours. Stop immediately upon consumption of starting material to prevent over-bromination (formation of dibromomethyl impurity).[1]
-
Purification: Cool to
to precipitate succinimide. Filter. Concentrate. Recrystallize from Hexane/EtOAc.[1]
-
Figure 1: Two-step industrial synthesis pathway ensuring regio-control and high purity.
Reactivity Profile & Applications
The utility of 1-(4-(bromomethyl)benzyl)-1H-pyrazole lies in its ability to act as a Linteus (Linker) molecule.[1] It connects the pyrazole "head" to various "tails" via nucleophilic substitution.[1]
Key Reaction: Alkylation
The benzylic bromide is highly susceptible to attack by:
-
Amines: To form secondary/tertiary amines (common in kinase inhibitors).[1]
-
Thiols: To form thioethers.[1]
-
Phenols: To form ether linkages.[1]
Case Study: Synthesis of sGC Stimulator Analogs
Soluble Guanylate Cyclase (sGC) stimulators often require a pyrazole-benzyl core.[1]
-
Mechanism: The target compound is reacted with a fluorinated core (e.g., a substituted pyrimidine or pyridine amine).[1]
-
Advantage: Using the pre-formed pyrazole-benzyl bromide allows for a convergent synthesis, which is higher yielding than building the linear chain step-by-step.[1]
PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), this molecule serves as the attachment point for the E3 ligase ligand.[1]
-
Workflow: The bromide is displaced by a long polyethylene glycol (PEG) diamine chain, which is then attached to the protein of interest ligand.[1]
Figure 2: Divergent reactivity map illustrating the scaffold's utility in generating diverse therapeutic classes.[1]
Safety & Handling (Critical)
Hazard Class: Corrosive, Lachrymator.[1]
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas agent.[1]
-
Storage: Store at
under inert gas (Argon/Nitrogen). The compound degrades to the alcohol and HBr upon exposure to atmospheric moisture, which turns the solid yellow/brown.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2989466, 1-benzyl-4-bromo-1H-pyrazole. (Note: Isomer reference for physical property baseline). Retrieved from .[1]
-
ChemScene. (2023).[1] Product Data Sheet: 1-(4-(Bromomethyl)benzyl)-1H-pyrazole (CAS 222720-87-8).[1] Retrieved from .[1]
-
Deng, X., & Mani, N. S. (2011).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 88, 87-97.[1] (Foundational protocol for pyrazole alkylation). Retrieved from .[1]
-
BenchChem. (2025).[1][2][3] Technical Guide: Research Applications of Pyrazole-Benzyl Scaffolds. Retrieved from .[1]
